molecular formula C26H28N4O6 B12488418 Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B12488418
M. Wt: 492.5 g/mol
InChI Key: KQPJJZYWFSRKAA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of piperazine, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine, which can be achieved through the reaction of piperazine with ethyl bromide under basic conditions.

    Synthesis of the Furan Derivative: The furan moiety is introduced by reacting 2-nitrophenylfuran with a suitable carbonylating agent.

    Coupling Reaction: The final step involves coupling the piperazine and furan derivatives with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Coupling: EDCI, triethylamine.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Hydrolysis: Conversion of the ester to a carboxylic acid.

    Further Coupling: Formation of more complex derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the furan and benzoate groups can modulate enzyme activity. The compound may also affect cellular signaling pathways by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-methoxyphenyl)furan-2-yl]carbonyl}amino)benzoate: Similar structure but with a methoxy group instead of a nitro group on the furan ring.

Uniqueness

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O6

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C26H28N4O6/c1-3-28-13-15-29(16-14-28)22-10-9-18(26(32)35-4-2)17-20(22)27-25(31)24-12-11-23(36-24)19-7-5-6-8-21(19)30(33)34/h5-12,17H,3-4,13-16H2,1-2H3,(H,27,31)

InChI Key

KQPJJZYWFSRKAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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